2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring and an acetamide group linked to a thiophen-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of 3-formylphenol: This can be achieved through the formylation of phenol using a Vilsmeier-Haack reaction, where phenol reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield 3-formylphenol.
Synthesis of 2-(3-formylphenoxy)acetic acid: The 3-formylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form 2-(3-formylphenoxy)acetic acid.
Formation of 2-(3-formylphenoxy)acetyl chloride: The acetic acid derivative is converted to its corresponding acyl chloride using thionyl chloride (SOCl2).
Coupling with thiophen-2-ylmethylamine: Finally, the acyl chloride is reacted with thiophen-2-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: 2-(3-carboxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide.
Reduction: 2-(3-hydroxymethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide.
Substitution: 2-(3-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide or 2-(3-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide.
Scientific Research Applications
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophen-2-ylmethyl moiety may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-formylphenoxy)acetic acid: Lacks the thiophen-2-ylmethyl group, making it less versatile in terms of biological activity.
N-(thiophen-2-ylmethyl)acetamide: Lacks the formylphenoxy group, reducing its potential for forming covalent bonds with biological targets.
2-(3-hydroxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide: The hydroxyl group may alter the compound’s reactivity and binding properties compared to the formyl group.
Uniqueness
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both a formyl group and a thiophen-2-ylmethyl moiety. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-9-11-3-1-4-12(7-11)18-10-14(17)15-8-13-5-2-6-19-13/h1-7,9H,8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLDJBVSLQQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCC2=CC=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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